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Compound of Interest

Compound Name: Avenalumic acid

Cat. No.: B1666149

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The quest for novel therapeutic agents is a cornerstone of modern
medicine. Avenalumic acid, a naturally occurring phenolic compound, presents an interesting
scaffold for potential drug development. This technical guide provides a comprehensive in silico
analysis of Avenalumic acid, leveraging established computational tools to predict its
bioactivity, pharmacokinetic properties, and potential toxicity. By summarizing quantitative data
in structured tables, detailing experimental protocols, and visualizing key workflows, this
document aims to provide researchers, scientists, and drug development professionals with a
foundational understanding of Avenalumic acid's therapeutic potential, guiding future in vitro
and in vivo validation studies.

Predicted Physicochemical and Pharmacokinetic
Properties

A molecule's journey through the human body is governed by its physicochemical properties.
To predict the absorption, distribution, metabolism, and excretion (ADME) profile of
Avenalumic acid, the SwissADME web server was employed. The Simplified Molecular Input
Line Entry System (SMILES) string for Avenalumic acid,
C1=CC(=CC=C1/C=C/C=C/C(=0)0)0, sourced from PubChem (CID: 21951591), was used as
the input for this analysis.[1]

Table 1: Predicted Physicochemical Properties of Avenalumic Acid
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Property Predicted Value Unit
Molecular Formula C11H1003
Molecular Weight 190.19 g/mol
LogP (Consensus) 2.18
Water Solubility (ESOL) -2.57 log(mol/L)
Topological Polar Surface Area

poiog 57.53 Az
(TPSA)
Number of Hydrogen Bond 3
Acceptors
Number of Hydrogen Bond 5
Donors
Number of Rotatable Bonds 4

Table 2: Predicted Pharmacokinetic Properties of Avenalumic Acid (SwissADME)

Parameter Prediction
Gastrointestinal Absorption High
Blood-Brain Barrier Permeant No
P-glycoprotein Substrate No
CYP1A2 Inhibitor Yes
CYP2C19 Inhibitor Yes
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes
Lipinski's Rule of Five Violations 0
Bioavailability Score 0.55
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The predictions suggest that Avenalumic acid possesses favorable drug-like properties, with
no violations of Lipinski's Rule of Five, indicating good oral bioavailability. Its high predicted
gastrointestinal absorption is a positive attribute for an orally administered drug. However, the
predicted inhibition of several key cytochrome P450 enzymes warrants further investigation for
potential drug-drug interactions.

Predicted Bioactivity Score

The potential biological targets of a small molecule can be inferred from its chemical structure.
The Molinspiration cheminformatics server was utilized to predict the bioactivity score of
Avenalumic acid against major drug target classes. A higher score indicates a higher
probability of biological activity.

Table 3: Predicted Bioactivity Scores of Avenalumic Acid (Molinspiration)

Target Class Bioactivity Score
GPCR Ligand -0.25
lon Channel Modulator -0.38
Kinase Inhibitor -0.45
Nuclear Receptor Ligand 0.15
Protease Inhibitor -0.21
Enzyme Inhibitor 0.28

According to Molinspiration's scoring, a bioactivity score greater than 0.0 suggests a molecule
is likely to be active, a score between -0.50 and 0.00 suggests moderate activity, and a score
less than -0.50 suggests inactivity.[2] The results indicate that Avenalumic acid is predicted to
be moderately active as a nuclear receptor ligand and an enzyme inhibitor. This aligns with a
previous in silico study that also estimated Avenalumic acid to be an active enzyme inhibitor.

[1]3]

Predicted Toxicity Risks
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Early assessment of potential toxicity is crucial in the drug discovery pipeline. The OSIRIS
Property Explorer was used to predict the toxicity risks associated with the chemical structure
of Avenalumic acid. This tool identifies fragments within the molecule that are known to be
associated with specific toxicities.

Table 4: Predicted Toxicity Risks of Avenalumic Acid (OSIRIS Property Explorer)

Toxicity Risk Prediction
Mutagenicity No Risk
Tumorigenicity No Risk
Irritant Effects No Risk
Reproductive Effects No Risk

The in silico toxicity assessment suggests that Avenalumic acid has a low-risk profile, with no
predicted risks for mutagenicity, tumorigenicity, irritant effects, or reproductive effects.

Experimental Protocols for In Silico Predictions

The following sections detail the methodologies for the key in silico experiments cited in this
guide.

Physicochemical and Pharmacokinetic Property
Prediction using SwissADME

Objective: To predict the ADME properties of Avenalumic acid.
Methodology:

e Input: The canonical SMILES string of Avenalumic acid
(C1=CC(=CC=C1/C=C/C=CI/C(=0)0)O0) is obtained from a chemical database such as
PubChem.

e Web Server Access: Navigate to the SwissADME web server (4--INVALID-LINK--]
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e Submission: Paste the SMILES string into the input box.
» Execution: Initiate the prediction by clicking the "Run" button.

o Data Collection: The server will output a comprehensive report including physicochemical
properties, pharmacokinetic predictions, drug-likeness parameters, and a "Bioavailability
Radar" visualization. The quantitative data presented in Tables 1 and 2 are extracted from
this report.

Bioactivity Score Prediction using Molinspiration

Objective: To predict the bioactivity score of Avenalumic acid against major drug target
classes.

Methodology:
e Input: The SMILES string of Avenalumic acid is used as the input.

» Web Server Access: Access the Molinspiration online property calculation service (5--
INVALID-LINK--]

e Submission: Input the SMILES string into the provided field.
o Execution: Select the "Predict Bioactivity" option.

o Data Collection: The tool calculates and displays the bioactivity scores for GPCR ligands, ion
channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and
enzyme inhibitors. These values are recorded in Table 3.

Toxicity Risk Prediction using OSIRIS Property Explorer

Objective: To assess the potential toxicity risks of Avenalumic acid based on its chemical
structure.

Methodology:

e Input: The chemical structure of Avenalumic acid is drawn or inputted as a SMILES string.
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o Web Server Access: Navigate to the OSIRIS Property Explorer web tool (--INVALID-LINK--).

e Structure Input: Use the provided molecular editor to draw the structure of Avenalumic acid
or paste the SMILES string.

o Real-time Analysis: The tool automatically calculates and displays various properties,
including toxicity risks, in real-time.

» Data Collection: The predictions for mutagenicity, tumorigenicity, irritant effects, and
reproductive effects are observed and recorded in Table 4. The results are color-coded, with
green indicating no risk.

Visualizing the In Silico Workflow and Potential
Pathways

To provide a clear visual representation of the processes and potential biological interactions
described, the following diagrams were generated using Graphviz (DOT language).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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